molecular formula C22H28N2O3S B6494195 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide CAS No. 896270-46-5

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide

Katalognummer: B6494195
CAS-Nummer: 896270-46-5
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: MARIFVQAKXXWOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide is a synthetic benzamide derivative characterized by a 4-tert-butylbenzamide core linked to a pyrrolidine ring substituted with a benzenesulfonyl group.

Eigenschaften

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-22(2,3)18-13-11-17(12-14-18)21(25)23-16-19-8-7-15-24(19)28(26,27)20-9-5-4-6-10-20/h4-6,9-14,19H,7-8,15-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIFVQAKXXWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfonylated pyrrolidine with 4-tert-butylbenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the benzenesulfonyl group.

    Substitution: Substituted derivatives at the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Structural Differences: The core structure includes a pyrazolo[3,4-d]pyrimidine and chromenone system, unlike the pyrrolidine-sulfonyl linkage in the target compound. Substituents: Fluorine atoms and a methylbenzenesulfonamide group enhance polarity compared to the tert-butylbenzamide in the target.
  • Key Data :
    • Melting Point (MP): 175–178°C.
    • Molecular Mass: 589.1 g/mol (M+1).

N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide ()

  • Structural Differences :
    • Shares the tert-butylbenzamide core but incorporates a methoxy group and a pyridinylethyl substituent.
    • Lacks the pyrrolidine-sulfonyl group, reducing conformational constraints.
  • Inferred Properties :
    • The methoxy group may enhance solubility compared to the target compound’s benzenesulfonyl group.
    • The pyridinylethyl substituent could introduce hydrogen-bonding interactions absent in the target.

4-tert-Butyl-N-(2-fluoro-5-(5-((5-((4-hydroxy-4-methylpiperidin-1-yl)methyl)pyridin-2-yl)amino)-1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide (CAS 1227207-53-5, )

  • Structural Differences: Retains the 4-tert-butylbenzamide core but replaces the pyrrolidine-sulfonyl group with a pyridazinone-piperidinyl system. Fluorine and hydroxy-methylpiperidine substituents increase polarity.

(S)-N-(1-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)ethyl)-3,4-difluoro-N-methylbenzamide (CAS 1380102-98-6, )

  • Structural Differences: Benzamide core with difluoro and cyclobutyl-hydroxyazetidine substituents. No tert-butyl or sulfonyl groups, reducing steric bulk.
  • Inferred Properties :
    • The hydroxyazetidine group may improve aqueous solubility relative to the target compound.

Key Observations and Limitations

  • Structural Diversity : The tert-butylbenzamide core is conserved in some analogs (e.g., CAS 1227207-53-5), but substituent variations significantly alter properties.
  • Biological activity and solubility data are absent, limiting pharmacological comparisons.
  • Substituent Effects: Benzenesulfonyl-pyrrolidinylmethyl: Likely enhances steric bulk and metabolic stability. Pyridazinone-piperidinyl: Introduces hydrogen-bonding and polar interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.